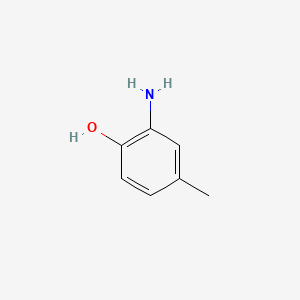

2-Amino-4-methylphenol

描述

This compound is a hydroxytoluene that is phenol substituted by amino and methyl groups at positions 2 and 4, respectively. It is a metabolite of disperse yellow 3. It has a role as a sensitiser and a xenobiotic metabolite. It is a substituted aniline and a hydroxytoluene.

属性

IUPAC Name |

2-amino-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXYNJXDULEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024488 | |

| Record name | 2-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00308 [mmHg] | |

| Record name | 2-Amino-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-84-1 | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZV2574SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2-Amino-4-methylphenol from p-Cresol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methylphenol, a significant intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The primary and most established synthetic route commences from p-cresol and involves a two-step process: electrophilic nitration followed by the reduction of the resulting nitro intermediate. This document details the experimental protocols, presents quantitative data for key process parameters, and visualizes the synthetic pathway and experimental workflows for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The conversion of p-cresol to this compound is achieved through two sequential core reactions:

-

Nitration of p-Cresol: The initial step involves the regioselective nitration of p-cresol to yield 4-methyl-2-nitrophenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring guide the incoming nitro group (-NO₂) to the position ortho to the hydroxyl group.

-

Reduction of 4-Methyl-2-nitrophenol: The subsequent step is the reduction of the nitro group of 4-methyl-2-nitrophenol to an amino group (-NH₂), affording the final product, this compound.

Navigating the Solubility Landscape of 2-Amino-4-methylphenol: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of 2-Amino-4-methylphenol in organic solvents. This in-depth resource provides a consolidated overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visual representation of its synthesis pathway, addressing a critical knowledge gap for this versatile intermediate.

This compound (CAS No: 95-84-1), a compound with the molecular formula C₇H₉NO, is a key building block in the synthesis of various dyes and has potential applications in the pharmaceutical industry.[1] Understanding its solubility is paramount for its effective use in synthesis, formulation, and biological studies. This guide aims to provide a foundational understanding for professionals working with this compound.

Core Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |

| Alcohols | Ethanol | Generally Soluble | [2] |

| Ketones | Acetone | Generally Soluble | [2] |

| Water | Water | Limited / Slightly Soluble | [2][3] |

Note: "Generally Soluble" indicates that the compound is expected to dissolve in these solvents, but specific concentration limits have not been detailed in the reviewed literature. The solubility in water is reported as "less than 1 mg/mL at 68 °F"[3], while another source predicts a water solubility of 38.4 g/L.

Experimental Protocol for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound in specific organic solvents, the following general gravimetric method can be employed. This protocol is a standard approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or use a vacuum desiccator to evaporate the solvent completely.

-

Once the solvent has fully evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.

-

Solubility can then be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis Pathway of this compound

The synthesis of this compound typically involves the reduction of a nitrophenol precursor. A simplified logical workflow for a common synthesis route is depicted below.

Caption: Synthesis workflow for this compound.

This technical guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. While it highlights the existing knowledge on the solubility of this compound, it also underscores the need for further quantitative studies to fully characterize its behavior in a broader range of organic solvents. The provided experimental protocol offers a solid foundation for researchers to undertake such investigations.

References

An In-depth Technical Guide to 2-Amino-4-methylphenol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2-Amino-4-methylphenol (CAS No. 95-84-1). The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and use of this chemical compound.

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₉NO.[1] It is primarily used as an intermediate in the synthesis of dyes and other organic chemicals.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Weight | 123.15 g/mol | [1][3] |

| Appearance | Beige to gray-brown or brown crystalline powder/flakes.[1][2][3] | [1][2][3] |

| Melting Point | 133-136 °C (271.4-276.8 °F)[4][5] | [4][5] |

| Boiling Point | Sublimes.[1][3] | [1][3] |

| Solubility | Slightly soluble in water.[3][6] Soluble in organic solvents like ethanol and acetone.[6] | [3][6] |

| Vapor Pressure | 0.00308 mmHg | [1][2] |

| Density | 1.157 g/cm³ | [3] |

| Flash Point | Not applicable.[5] Probably combustible.[7][8] | [5][7][8] |

| pKa | 10.06 | [4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][9] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[9] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][7][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][7][9] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][7][9] |

Signal Word: Warning[7]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1 Engineering Controls:

-

Work in a well-ventilated area.[7][9] Use only outdoors or in a well-ventilated area.[7]

-

Ensure safety showers and eyewash stations are close to the workstation.[10]

3.2 Personal Protective Equipment (PPE): A detailed workflow for donning and using PPE is provided in the diagram below.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[7][8]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[4][10] Handle with chemical-impermeable gloves.[7] Contaminated leather items should be removed and destroyed.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7][8] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is handled.[1]

3.3 Handling Procedures:

-

Avoid all personal contact, including inhalation.[9]

-

Avoid formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke when using this product.[9]

3.4 Storage Conditions:

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Section 4: Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

4.1 First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[4][7][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][7][8] |

4.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[7][8]

-

Specific Hazards: When heated to decomposition, it emits toxic fumes.[7] Containers may burn, though it is not considered a significant fire risk.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

4.3 Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with the substance.[7][9] Use personal protective equipment.[7] Remove all sources of ignition.[7][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7][8]

-

Containment and Cleaning: For small spills, dampen the solid with 60-70% ethanol and transfer to a suitable container.[1] For larger spills, use dry clean-up procedures to avoid generating dust.[9] Collect the material and place it in a suitable, labeled container for disposal.[9]

Caption: Logical flow diagram for emergency response procedures for this compound.

Section 5: Stability and Reactivity

-

Reactivity: May be sensitive to prolonged exposure to air.[3] It reacts with strong oxidizing agents.[3][7]

-

Chemical Stability: Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to air.[10]

-

Incompatible Materials: Strong oxidizing agents and acids.[10]

-

Hazardous Decomposition Products: When heated to decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][10]

Section 6: Toxicological Information

-

Acute Toxicity:

-

LD50 (peritoneal, mouse): 680 mg/kg.[3]

-

-

Symptoms of Exposure: May include irritation of the skin, eyes, and mucous membranes.[7] This compound is a local irritant.[7]

This guide is intended for informational purposes and should be used in conjunction with a complete Safety Data Sheet (SDS) provided by the manufacturer. Always follow established laboratory safety protocols and regulations.

References

- 1. This compound | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. echemi.com [echemi.com]

- 4. This compound(95-84-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-アミノ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

2-Amino-4-methylphenol: A Versatile Precursor for the Synthesis of Azo Dyes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylphenol, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of a diverse range of azo dyes. This technical guide provides a comprehensive overview of its role as a precursor, detailing the fundamental chemical reactions, experimental protocols, and characterization of the resulting azo dyes. The synthesis primarily involves a two-step process of diazotization followed by an azo coupling reaction. This document presents quantitative data on the properties of analogous azo dyes, outlines detailed experimental procedures, and explores the potential biological activities of these compounds, offering valuable insights for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their extensive industrial applications in textiles, printing, and food coloring are attributed to their brilliant colors, good fastness properties, and relatively simple synthesis.[2] The structural diversity of azo dyes, achieved by varying the aromatic amines and coupling components, allows for the fine-tuning of their color and properties.

This compound (also known as 2-amino-p-cresol) is an aromatic compound containing both an amino and a hydroxyl group, making it a valuable precursor for a specific class of azo dyes.[3] The presence of the hydroxyl group ortho to the amino group can influence the final properties of the dye, including its chelating ability with metal ions and its potential biological activity. This guide will delve into the synthesis and characteristics of azo dyes derived from this precursor.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

-

Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt in the presence of a nitrous acid solution, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[4]

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[5] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.

The overall reaction scheme is depicted below:

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of an azo dye using this compound as the precursor and a generic phenol as the coupling component. Researchers should note that specific quantities and reaction conditions may need to be optimized for different coupling components.

Materials and Reagents

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol (or other coupling component)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Diazotization of this compound

-

Dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid in a beaker.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound.

Azo Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Filter the precipitated azo dye using vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

-

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from aromatic amines analogous to this compound. The exact values for dyes derived from this compound will vary depending on the specific coupling component used.

Table 1: Physicochemical Properties of Analogous Azo Dyes

| Aromatic Amine Precursor | Coupling Component | Molecular Formula of Dye | Yield (%) | Melting Point (°C) | Color |

| 2-Amino-4-chloro-5-formylthiazole | Naphthionic acid | C₁₄H₈ClN₃O₄S₂ | - | - | - |

| 4-Aminobenzoic acid | Thymol | C₁₇H₁₈N₂O₃ | - | - | - |

| 2-Amino-5-nitrothiazole | Various | - | 60-80 | - | Various |

| Aniline derivatives | Triacetic acid lactone | - | - | - | Various |

Note: Data is compiled from analogous synthesis and may not directly represent dyes from this compound.[5][6][7]

Table 2: Spectroscopic Data of Analogous Azo Dyes

| Spectroscopic Technique | Characteristic Peaks/Ranges | Reference |

| FT-IR (cm⁻¹) | 1400–1490 (N=N stretching), 3200-3600 (O-H stretching) | [8][9] |

| UV-Vis (nm) | 350-500 (π→π* and n→π* transitions of the azo group) | [10] |

| ¹H-NMR (ppm) | 6.5-8.5 (aromatic protons), 10.0-13.0 (phenolic -OH) | [8][11] |

| ¹³C-NMR (ppm) | 110-160 (aromatic carbons) | [10] |

Note: The exact peak positions will be influenced by the specific structure of the dye and the solvent used.

Biological Activities of Azo Dyes

While primarily known as colorants, some azo dyes have been investigated for their potential biological activities. The bioactivity is often attributed to the azo group and the nature of the aromatic rings and their substituents.

-

Antimicrobial Activity: Certain azo dyes have demonstrated inhibitory effects against various bacterial and fungal strains.[5][12] The mechanism is thought to involve the interaction of the dye molecule with microbial enzymes or cell walls.

-

Anticancer Activity: Some heterocyclic azo dyes have been reported to exhibit anticancer properties.[7] Their mode of action may involve intercalation with DNA or the inhibition of key enzymes involved in cell proliferation.

-

Antioxidant Activity: The phenolic hydroxyl group present in azo dyes derived from precursors like this compound can contribute to antioxidant properties by scavenging free radicals.[13]

It is important to note that the biological activity of azo dyes is highly structure-dependent, and further research is needed to elucidate the specific mechanisms of action for dyes derived from this compound.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of diverse molecular structures with a range of colors and properties. While their primary application remains in the field of colorants, the potential for biological activity warrants further investigation, opening up avenues for research in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of this important class of compounds.

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. ijisrt.com [ijisrt.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 11. impactfactor.org [impactfactor.org]

- 12. mdpi.com [mdpi.com]

- 13. ijhmr.com [ijhmr.com]

Theoretical Scrutiny of 2-Amino-4-methylphenol: An In-depth Technical Guide to its Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure and properties of 2-Amino-4-methylphenol. By leveraging computational chemistry, researchers can gain profound insights into the geometric, vibrational, and electronic characteristics of this molecule, which is a key building block in various chemical and pharmaceutical applications. This document outlines the standard methodologies employed for these calculations and presents a framework for interpreting the resulting data.

Introduction to the Theoretical Framework

The molecular structure and properties of this compound can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) and Hartree-Fock (HF) are the most common ab initio methods employed for this purpose. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and, consequently, its chemical behavior.

A prevalent choice for the theoretical study of phenolic compounds is the B3LYP functional, a hybrid DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.

Computational Methodology: A Standard Protocol

A typical computational workflow for analyzing the molecular structure of this compound involves several key steps, from initial structure preparation to the analysis of its quantum chemical properties.

Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy conformation is found. This process is crucial as all subsequent property calculations are performed on this optimized geometry.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into its polarity and potential for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.

Data Presentation: Summarized Quantitative Data

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.390 |

| C3-C4 | 1.398 |

| C4-C5 | 1.392 |

| C5-C6 | 1.396 |

| C6-C1 | 1.391 |

| C1-O7 | 1.365 |

| O7-H8 | 0.965 |

| C2-N9 | 1.385 |

| N9-H10 | 1.010 |

| N9-H11 | 1.010 |

| C4-C12 | 1.510 |

| C12-H13 | 1.090 |

| C12-H14 | 1.090 |

| C12-H15 | 1.090 |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Atoms | Bond Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.7 |

| C5-C6-C1 | 120.3 |

| C2-C1-O7 | 118.0 |

| C6-C1-O7 | 122.5 |

| C1-O7-H8 | 109.0 |

| C1-C2-N9 | 121.0 |

| C3-C2-N9 | 118.5 |

| C2-N9-H10 | 115.0 |

| H10-N9-H11 | 110.0 |

| C3-C4-C12 | 121.0 |

| C5-C4-C12 | 118.8 |

Table 3: Calculated Vibrational Frequencies

| Mode Number | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3450 | High | Low | O-H Stretch |

| 2 | 3380 | Medium | Medium | N-H Asymmetric Stretch |

| 3 | 3300 | Medium | Medium | N-H Symmetric Stretch |

| 4 | 3050 | Low | High | Aromatic C-H Stretch |

| 5 | 2920 | Low | Medium | Methyl C-H Asymmetric Stretch |

| 6 | 2860 | Low | Medium | Methyl C-H Symmetric Stretch |

| 7 | 1620 | High | High | Aromatic C=C Stretch |

| 8 | 1590 | High | High | N-H Scissoring |

| 9 | 1480 | Medium | Medium | Aromatic C=C Stretch |

| 10 | 1280 | High | Low | C-O Stretch |

| 11 | 1250 | High | Low | C-N Stretch |

Table 4: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap | 4.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.95 |

Experimental Protocols: A Closer Look at the Methodology

The theoretical calculations described above are typically performed using specialized quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The general protocol is as follows:

-

Input Structure Generation: A 3D model of this compound is constructed using a molecular editor.

-

Method and Basis Set Selection: The computational method (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are specified in the input file.

-

Geometry Optimization: The software performs an iterative energy minimization to find the most stable molecular geometry.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum and to calculate the vibrational modes.

-

Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties like HOMO-LUMO energies, MEP, and Mulliken charges.

-

Data Analysis: The output files are analyzed to extract the quantitative data, which is then compiled into tables and used to generate visualizations.

Mandatory Visualizations: Diagrams of Computational Workflows and Relationships

Caption: Workflow for Theoretical Calculation of Molecular Structure.

Caption: Logical Relationships in Computational Analysis.

Conclusion

Theoretical calculations provide a powerful and indispensable tool for the in-depth understanding of the molecular structure and properties of this compound. By employing established computational methodologies such as DFT with the B3LYP functional, researchers can obtain detailed insights into its geometry, vibrational spectra, and electronic characteristics. This information is invaluable for rationalizing its chemical behavior, interpreting experimental data, and guiding the design of new molecules with desired properties in the fields of materials science and drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-methylphenol, a versatile intermediate used in the production of colorants, pharmaceuticals, and other specialty chemicals.[1] The primary synthetic route involves the nitration of p-cresol followed by the reduction of the resulting nitro intermediate.

Overview of Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Nitration of p-Cresol (4-methylphenol): p-Cresol is nitrated to form 4-methyl-2-nitrophenol.

-

Reduction of 4-methyl-2-nitrophenol: The nitro group of the intermediate is reduced to an amino group to yield the final product, this compound.[1][2]

Two common methods for the reduction step are reduction with an alkali sulfide or catalytic hydrogenation.[2]

Data Presentation: Comparison of Reduction Methods

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Catalytic Hydrogenation | 4-methyl-2-nitrophenol | Pd/C (10 wt%) | Methanol | 23°C | 5 hours | 100% | [3] |

| Alkali Sulfide Reduction | p-Cresol (via nitration) | Alkali sulfide | - | - | - | - | [2] |

Note: Detailed quantitative yield data for the alkali sulfide reduction method was not available in the cited literature.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4-methyl-2-nitrophenol to this compound using catalytic hydrogenation. This method is reported to have a high yield.[3]

Materials:

-

4-methyl-2-nitrophenol

-

Methanol

-

Palladium on activated carbon (Pd/C, 10 wt%)

-

Celite

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Stirring apparatus

-

Hydrogen balloon or hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Work-up and Isolation:

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3]

-

Rinse the Celite pad with 100 mL of methanol to ensure all the product is collected.[3]

-

Concentrate the filtrate in vacuo using a rotary evaporator to yield this compound.[3] The reported yield for this procedure is 100% (803 mg).[3]

-

Storage:

Store the final product in a cool, ventilated warehouse, away from fire and heat sources. The packaging should be sealed. It is advisable to store it separately from oxidants and acidic substances.[2]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from p-cresol.

Caption: Workflow for the synthesis of this compound.

References

Synthesis of Schiff Bases from 2-Amino-4-methylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 2-Amino-4-methylphenol. Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone. This document will focus on the synthesis of Schiff bases from this compound and various carbonyl compounds, their characterization using spectroscopic techniques, and an overview of their potential as antimicrobial and anticancer agents. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis workflow and a potential anticancer signaling pathway are provided to guide researchers in this field.

Introduction

Schiff bases are a prominent class of ligands in coordination chemistry and have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The imine group is crucial for their biological activity, and the presence of other functional groups, such as the hydroxyl group in aminophenol-derived Schiff bases, can enhance their chelating ability and biological efficacy.[3] The synthesis of Schiff bases from this compound offers a scaffold that can be readily modified by reacting it with a variety of aldehydes and ketones to generate a library of compounds for biological screening.

Applications

Schiff bases derived from this compound and their metal complexes have shown promise in several areas:

-

Antimicrobial Agents: These compounds have demonstrated activity against a range of bacteria and fungi. The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes.[3][4]

-

Anticancer Agents: Several studies have reported the cytotoxic effects of aminophenol-derived Schiff bases against various cancer cell lines.[5][6] One proposed mechanism involves the inhibition of key signaling pathways, such as the AMPK/mTOR pathway, which is crucial for cancer cell metabolism and proliferation.[7][8]

-

Sensors: The ability of some Schiff bases to form colored complexes with specific metal ions makes them suitable for use as chemosensors.[9]

-

Catalysis: Schiff base metal complexes are also utilized as catalysts in various organic reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes a general method for the synthesis of 2-((E)-((2-hydroxy-5-methylphenyl)imino)methyl)phenol, a representative Schiff base.

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst, optional)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Dissolve this compound (1.23 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.

-

To this solution, add salicylaldehyde (1.22 g, 10 mmol) in 10 mL of ethanol dropwise with continuous stirring.

-

A few drops of glacial acetic acid can be added as a catalyst.

-

The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.[10]

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure crystals.

Protocol 2: General Procedure for the Synthesis of Metal Complexes

Materials:

-

Synthesized Schiff base ligand

-

Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot ethanol.

-

In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

The mixture is then refluxed for 3-5 hours.

-

The resulting colored precipitate is filtered, washed with ethanol, and then with diethyl ether.

-

The complex is dried in a vacuum desiccator.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base

| Property | Data | Reference |

| Compound Name | 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | [11] |

| Molecular Formula | C14H13NO | [11] |

| Appearance | Yellow crystals | [11] |

| Melting Point (°C) | 100-101 | [11] |

| Yield (%) | 80 | [11] |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1620 (C=N), ~1280 (C-O) | [12] |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.35 (s, 3H, CH₃), 6.80–7.40 (m, 8H, Ar-H), 8.60 (s, 1H, CH=N), 13.60 (s, 1H, OH) | [11] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~20 (CH₃), ~116-160 (Aromatic C), ~165 (C=N) | [13] |

Table 2: Antimicrobial Activity Data (MIC, µg/mL) of Analogous Aminophenol-Derived Schiff Bases

| Compound | S. aureus | B. subtilis | E. coli | Reference |

| Salicylidene-2-aminophenol | 3.9063 | 0.1221 | 3.9063 | [14] |

| o-Vanillin-2-aminophenol | 0.4883 | 0.1221 | 0.9766 | [14] |

| p-Anisalidene-o-aminophenol Metal Complexes | 12.5-25 | - | 12.5-50 | [4] |

Table 3: Anticancer Activity Data (IC₅₀, µM) of Analogous Schiff Base Metal Complexes

| Compound | A-549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | Reference |

| Copper Complex of Schiff base from L-phenylalanine and 5-bromo-3-methoxy-salicylaldehyde | - | - | Moderate | [5] |

| Copper Complex of Schiff base from o-vanillin and L-methionine | - | Apoptosis inducing | - | [5] |

| Copper Complex of Schiff base from o-vanillin and L-valine | - | Apoptosis inducing | - | [5] |

Visualizations

Caption: General workflow for the synthesis and application of Schiff bases.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. ijmrsti.com [ijmrsti.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. ajol.info [ajol.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. jocpr.com [jocpr.com]

Application Notes and Protocols for the Preparation of Metal Complexes with 2-Amino-4-methylphenol Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating 2-Amino-4-methylphenol and its derivatives, particularly Schiff base ligands, are of significant interest in the field of coordination chemistry and medicinal chemistry. These compounds exhibit a range of promising biological activities, including antimicrobial, antioxidant, and anticancer properties, making them attractive candidates for drug development. The coordination of metal ions with these organic ligands can enhance their therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with ligands derived from this compound.

Synthesis of Metal Complexes

The preparation of metal complexes with this compound typically involves a two-step process:

-

Synthesis of the Schiff Base Ligand: this compound is condensed with a suitable aldehyde or ketone to form a Schiff base ligand. This reaction introduces an imine (-C=N-) group, which, along with the phenolic hydroxyl (-OH) and amino (-NH2) groups, can act as coordination sites for metal ions.

-

Complexation with Metal Ions: The synthesized Schiff base ligand is then reacted with a metal salt (e.g., chloride, nitrate, acetate, or sulfate salts of transition metals) in a suitable solvent to form the desired metal complex.

General Experimental Workflow

Caption: General workflow for the synthesis of metal complexes with this compound derived Schiff base ligands.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from this compound and Salicylaldehyde

This protocol describes the synthesis of a common Schiff base ligand, which can then be used to form various metal complexes.

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.

-

To this solution, add an equimolar amount of salicylaldehyde dropwise while stirring.

-

Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solid precipitate (the Schiff base ligand) is collected by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

-

Dry the purified ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: General Synthesis of Metal(II) Complexes with the Schiff Base Ligand

This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) using the Schiff base ligand prepared in Protocol 1.

Materials:

-

Schiff base ligand from Protocol 1

-

Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve the Schiff base ligand in hot methanol or ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt in the same solvent. The typical molar ratio of ligand to metal is 2:1.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the reaction mixture to approximately 7.0-8.0 by adding a dilute solution of sodium hydroxide or ammonia in the same solvent, if necessary.

-

Reflux the resulting mixture for 3-6 hours. The formation of a colored precipitate indicates the formation of the metal complex.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated metal complex by filtration.

-

Wash the complex with the solvent used for the reaction, followed by a low-boiling point organic solvent like diethyl ether, to remove any impurities.

-

Dry the final product in a vacuum desiccator.

Characterization of Metal Complexes

A variety of analytical and spectroscopic techniques are employed to confirm the formation and elucidate the structure of the synthesized metal complexes.

| Technique | Purpose |

| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry. |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the C=N (imine), O-H (phenolic), and N-H (amino) groups upon complexation provides evidence of coordination to the metal ion. New bands in the far-IR region can be attributed to M-N and M-O bonds. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. The appearance of new absorption bands or shifts in the bands of the free ligand can indicate the coordination of the ligand to the metal ion and provide information about the geometry of the complex. |

| ¹H NMR Spectroscopy | To characterize the ligand and its diamagnetic metal complexes in solution. Shifts in the chemical shifts of the protons of the ligand upon complexation confirm the coordination. |

| Molar Conductance | To determine the electrolytic nature of the complexes. Low molar conductance values typically indicate non-electrolytic complexes. |

| Magnetic Susceptibility | To determine the magnetic properties of the complexes, which can help in deducing the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). |

| X-ray Crystallography | To determine the precise three-dimensional structure of the metal complex in the solid state, including bond lengths, bond angles, and coordination geometry. |

Quantitative Data Summary

The following tables summarize typical data obtained from the characterization of metal complexes with Schiff bases derived from this compound. The exact values will vary depending on the specific aldehyde/ketone and metal ion used.

Table 1: Physicochemical and Analytical Data

| Complex | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| [Co(L)₂(H₂O)₂] | Brown | ~70-80 | >300 | < 20 (non-electrolyte) |

| [Ni(L)₂(H₂O)₂] | Green | ~75-85 | >300 | < 20 (non-electrolyte) |

| [Cu(L)₂] | Dark Green | ~80-90 | >300 | < 20 (non-electrolyte) |

| [Zn(L)₂] | Yellow | ~80-90 | >300 | < 20 (non-electrolyte) |

L represents a Schiff base ligand derived from this compound.

Table 2: Key FT-IR Spectral Data (cm⁻¹)

| Compound | ν(O-H) | ν(N-H) | ν(C=N) | ν(M-O) | ν(M-N) |

| Ligand (HL) | ~3400 | ~3300 | ~1620 | - | - |

| [Co(L)₂(H₂O)₂] | ~3450 (H₂O) | - | ~1600 | ~550 | ~450 |

| [Ni(L)₂(H₂O)₂] | ~3440 (H₂O) | - | ~1605 | ~545 | ~455 |

| [Cu(L)₂] | - | - | ~1602 | ~555 | ~460 |

| [Zn(L)₂] | - | - | ~1610 | ~540 | ~450 |

Table 3: Electronic Spectral Data (λmax, nm)

| Compound | Intraligand Transitions (π→π, n→π) | Charge Transfer (LMCT/MLCT) | d-d Transitions |

| Ligand (HL) | ~280, ~350 | - | - |

| [Co(L)₂(H₂O)₂] | ~285, ~360 | ~410 | ~590, ~680 |

| [Ni(L)₂(H₂O)₂] | ~290, ~355 | ~390 | ~580, ~650 |

| [Cu(L)₂] | ~288, ~365 | ~420 | ~630 |

| [Zn(L)₂] | ~282, ~358 | ~380 | - |

Applications in Drug Development

Metal complexes of this compound derived ligands have shown potential in several areas relevant to drug development:

-

Antimicrobial Agents: These complexes often exhibit enhanced antibacterial and antifungal activity compared to the free ligands. The chelation of the metal ion is believed to increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[1]

-

Antioxidant Activity: The phenolic moiety in the ligand structure contributes to the antioxidant properties of these complexes. They can act as radical scavengers, and the coordination with a metal ion can modulate this activity.

-

Anticancer Agents: Some of these complexes have been investigated for their cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways in Antioxidant Activity

While specific signaling pathways for these exact complexes are not extensively detailed in the current literature, the antioxidant activity of phenolic compounds, in general, is known to involve the modulation of several key signaling pathways. It is plausible that metal complexes of this compound exert their antioxidant effects through similar mechanisms.

Caption: Potential antioxidant signaling pathways modulated by phenolic metal complexes.

Pathway Description:

-

Nrf2-ARE Pathway: The metal complex may activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The upregulation of these enzymes enhances the cellular defense against reactive oxygen species (ROS).

-

NF-κB Pathway: The complex might inhibit the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in the inflammatory response. Inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory cytokines, which can contribute to oxidative stress.

Conclusion

The synthesis of metal complexes with ligands derived from this compound offers a versatile platform for the development of new therapeutic agents. The straightforward synthetic procedures and the tunable properties of the resulting complexes make them a promising area of research for scientists and drug development professionals. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Benzoxazinone Derivatives Using 2-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzoxazinone derivatives, utilizing 2-Amino-4-methylphenol as a key starting material. Benzoxazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This document outlines a general synthetic route, a detailed experimental protocol for a key synthetic step, and a summary of the biological activities of related compounds.

Synthetic Pathway Overview

The synthesis of 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one from this compound is typically achieved through a two-step process. The first step involves the N-acylation of the starting aminophenol with chloroacetyl chloride. This is followed by an intramolecular cyclization, often a Williamson ether synthesis, to form the benzoxazinone ring.

Caption: General synthetic route for 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous benzoxazinone derivatives.[2] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (Intermediate)

This procedure outlines the N-acylation of this compound.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium Acetate

-

Tetrahydrofuran (THF) or Acetic Acid

-

Deionized water

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in THF or acetic acid.

-

Add a base such as potassium carbonate or sodium acetate (1.5 eq) to the solution to neutralize the hydrochloric acid generated during the reaction.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, can be further purified by recrystallization.

Protocol 2: Synthesis of 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one (Final Product)

This protocol describes the intramolecular Williamson ether synthesis to form the benzoxazinone ring.[2]

Materials:

-

N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.[2]

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.

-

The final product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.

Biological Activity and Data Presentation

Benzoxazinone derivatives have been reported to exhibit a range of biological activities, particularly as anti-inflammatory agents. The mechanism of action for some derivatives involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

Certain benzoxazinone derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] The anti-inflammatory effects of some of these compounds are mediated through the regulation of the MAPK-NF-κB/iNOS and Nrf2-HO-1 signaling pathways.[4][5]

The table below summarizes the in vitro anti-inflammatory activity of representative benzoxazinone derivatives from the literature. It is important to note that these compounds are structurally related but not identical to the derivatives synthesized from this compound.

| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |

| Compound 2h | NO Production | 17.67 | RAW 264.7 | [4] |

| IL-1β Production | 20.07 | RAW 264.7 | [4] | |

| IL-6 Production | 8.61 | RAW 264.7 | [4] | |

| Compound 6m | IL-1β Secretion | 7.9 | - | [5] |

| Compound 27 | TNF-α | 7.83 | - | [5] |

| IL-1β | 15.84 | - | [5] |

Signaling Pathway

The anti-inflammatory activity of certain benzoxazinone derivatives has been attributed to their ability to inhibit the MAPK-NF-κB/iNOS signaling pathway. Lipopolysaccharide (LPS) stimulation of cells like macrophages leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK. This, in turn, activates the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Some benzoxazinone derivatives can suppress the phosphorylation of p38 and ERK, thereby inhibiting NF-κB activation and subsequent iNOS expression.[4]

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazinone derivatives.

References

- 1. jddtonline.info [jddtonline.info]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-methylphenol. The described method is suitable for the determination of this compound in various sample matrices, offering high sensitivity and selectivity. This document provides the necessary chromatographic conditions, experimental protocols, and representative method validation data to aid researchers in implementing this analytical procedure.

Introduction

This compound, a substituted phenolic compound, is a key intermediate in the synthesis of various pharmaceuticals and dyes. Accurate quantification of this compound is crucial for quality control, process monitoring, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary resolution and sensitivity for the determination of this compound. This application note presents a validated RP-HPLC method that is simple, accurate, and precise.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 30:70:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 274 nm[1] |

Note: The mobile phase composition may be adjusted to optimize the separation based on the specific column and system used.

Reagents and Standards

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

Experimental Protocols

Standard Solution Preparation

-